1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with 3-chloropropyl chloride in the presence of a base, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent quality and reduced production costs. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Substitution: Reagents like sodium hydride and alkyl halides are used in polar aprotic solvents to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
Uniqueness
Compared to similar compounds, 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene stands out due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both trifluoromethoxy and trifluoromethylthio groups on the benzene ring enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H9ClF6OS |
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Molecular Weight |
338.70 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-3-7-8(19-10(13,14)15)4-1-5-9(7)20-11(16,17)18/h1,4-5H,2-3,6H2 |
InChI Key |
ASQIYAMLCGTANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
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